molecular formula C11H27NO3Si B14365074 3-[tert-Butoxy(diethoxy)silyl]propan-1-amine CAS No. 92835-24-0

3-[tert-Butoxy(diethoxy)silyl]propan-1-amine

Cat. No.: B14365074
CAS No.: 92835-24-0
M. Wt: 249.42 g/mol
InChI Key: INBNBSYRABSWPQ-UHFFFAOYSA-N
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Description

3-[tert-Butoxy(diethoxy)silyl]propan-1-amine is an organosilane compound that features a silicon atom bonded to an amine group and three alkoxy groups. This compound is part of a broader class of organosilanes, which are widely used in various industrial and research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[tert-Butoxy(diethoxy)silyl]propan-1-amine typically involves the reaction of 3-aminopropyltriethoxysilane with tert-butyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate silanol, which then undergoes condensation to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors where precise control over temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[tert-Butoxy(diethoxy)silyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

    Reduction: The compound can be reduced to form silane derivatives.

    Substitution: The alkoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products Formed

The major products formed from these reactions include silane derivatives, nitriles, and various substituted organosilanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[tert-Butoxy(diethoxy)silyl]propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilane compounds and as a reagent in organic synthesis.

    Biology: The compound is employed in the functionalization of surfaces for biological assays and the immobilization of biomolecules.

    Medicine: It is used in the development of drug delivery systems and as a component in biomedical devices.

    Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.

Mechanism of Action

The mechanism of action of 3-[tert-Butoxy(diethoxy)silyl]propan-1-amine involves the interaction of its amine group with various molecular targets. The silicon atom, bonded to alkoxy groups, provides a reactive site for further chemical modifications. The compound can form stable covalent bonds with organic and inorganic substrates, making it useful in surface functionalization and material science applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethoxysilyl)propan-1-amine
  • 3-(Triethoxysilyl)propan-1-amine
  • 3-(Diethoxymethylsilyl)propan-1-amine

Uniqueness

3-[tert-Butoxy(diethoxy)silyl]propan-1-amine is unique due to the presence of the tert-butoxy group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in applications where stability and resistance to hydrolysis are critical.

Properties

CAS No.

92835-24-0

Molecular Formula

C11H27NO3Si

Molecular Weight

249.42 g/mol

IUPAC Name

3-[diethoxy-[(2-methylpropan-2-yl)oxy]silyl]propan-1-amine

InChI

InChI=1S/C11H27NO3Si/c1-6-13-16(14-7-2,10-8-9-12)15-11(3,4)5/h6-10,12H2,1-5H3

InChI Key

INBNBSYRABSWPQ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCN)(OCC)OC(C)(C)C

Origin of Product

United States

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